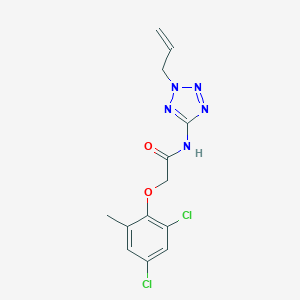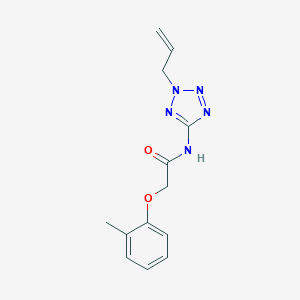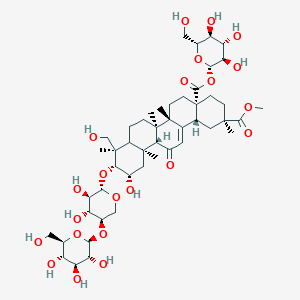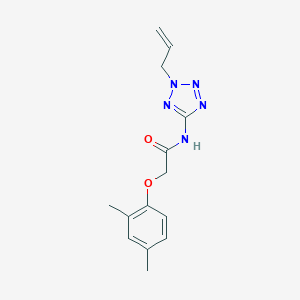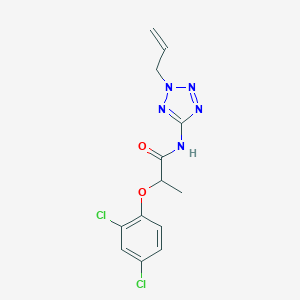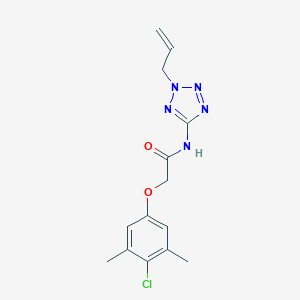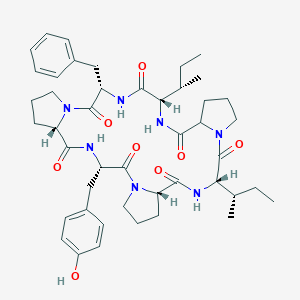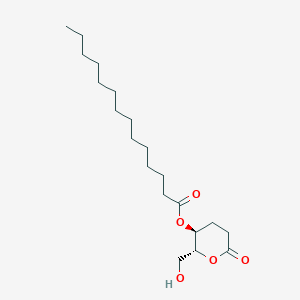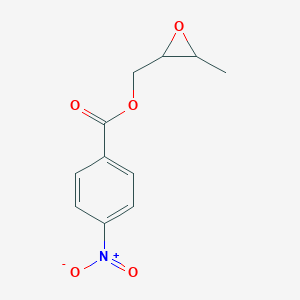
(3-Methyloxiran-2-yl)methyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific research field due to its potential use in various applications.
Mécanisme D'action
The mechanism of action of (3-Methyloxiran-2-yl)methyl 4-nitrobenzoate is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune response and inflammation.
Effets Biochimiques Et Physiologiques
(3-Methyloxiran-2-yl)methyl 4-nitrobenzoate has shown to have both biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, which are involved in the regulation of immune response and inflammation. Additionally, it has been shown to have antiproliferative effects on cancer cells, although further studies are needed to understand the underlying mechanism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-Methyloxiran-2-yl)methyl 4-nitrobenzoate in lab experiments is its potential as a starting material for the synthesis of other compounds. Additionally, it has shown to have anti-inflammatory and antiproliferative effects, which make it a promising candidate for further studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for the study of (3-Methyloxiran-2-yl)methyl 4-nitrobenzoate. One direction is to further investigate its mechanism of action, which will help to understand its effects in vivo. Additionally, it can be studied for its potential use in the synthesis of biologically active compounds and as a potential anti-inflammatory agent. Further studies can also be conducted to understand its antiproliferative effects on cancer cells and its potential as a cancer therapy. Overall, (3-Methyloxiran-2-yl)methyl 4-nitrobenzoate has shown promising results in various scientific research applications and requires further investigation to fully understand its potential.
Méthodes De Synthèse
The synthesis of (3-Methyloxiran-2-yl)methyl 4-nitrobenzoate involves the reaction of 4-nitrobenzoic acid with epichlorohydrin in the presence of a base. The reaction yields (3-Methyloxiran-2-yl)methyl 4-nitrobenzoate, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
(3-Methyloxiran-2-yl)methyl 4-nitrobenzoate has shown potential in various scientific research applications. It has been studied for its use as a potential anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, it has been studied for its use in the synthesis of biologically active compounds and as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
(3-methyloxiran-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7-10(17-7)6-16-11(13)8-2-4-9(5-3-8)12(14)15/h2-5,7,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOPJHHLTDEVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyloxiran-2-yl)methyl 4-nitrobenzoate | |
CAS RN |
141782-32-3 |
Source


|
| Record name | Oxiranemethanol, 3-methyl-, 4-nitrobenzoate, (2R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141782323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
